2-chloro-N-(1,2-oxazol-3-yl)benzamide
Description
2-Chloro-N-(1,2-oxazol-3-yl)benzamide is a heterocyclic amide compound featuring a benzamide scaffold substituted with a chlorine atom at the 2-position of the benzene ring and a 1,2-oxazol-3-yl group as the amine substituent. Its molecular formula is C₁₀H₇ClN₂O₂ (molecular weight: 222.63 g/mol).
The oxazole moiety is a five-membered aromatic ring containing one oxygen and one nitrogen atom, contributing to the compound’s electronic properties and intermolecular interactions. The chlorine atom at the benzene ring’s 2-position may enhance lipophilicity and influence binding affinity in pharmacological contexts.
Properties
IUPAC Name |
2-chloro-N-(1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-4-2-1-3-7(8)10(14)12-9-5-6-15-13-9/h1-6H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVMJSWTIOCXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NOC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1,2-oxazol-3-yl)benzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving β-hydroxy amides.
Substitution Reaction: The benzamide core is then introduced through a substitution reaction.
Industrial Production Methods
Industrial production methods for 2-chloro-N-(1,2-oxazol-3-yl)benzamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(1,2-oxazol-3-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-chloro-N-(1,2-oxazol-3-yl)benzamide with structurally related compounds, emphasizing differences in substituents, heterocyclic systems, and reported applications.
Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Key Comparisons:
Heterocyclic Core Variations :
- Oxazole vs. Thiadiazole/Thiazole : The oxazole ring (O and N) in the target compound offers moderate electron-withdrawing effects compared to sulfur-containing heterocycles like thiadiazole or thiazole. Thiazole derivatives (e.g., 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide ) exhibit enhanced metabolic stability and bioactivity due to sulfur’s polarizability .
- Benzisoxazole Systems : Compounds like N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide incorporate fused benzene and isoxazole rings, increasing structural rigidity and pharmacological relevance (e.g., antipsychotic activity) .
Substituent Effects :
- Chlorine Position : The 2-chloro substituent in the target compound contrasts with 3-chloro in thiadiazole derivatives. Positional isomerism affects steric and electronic interactions with biological targets.
- Nitro and Methyl Groups : The nitro group in 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide introduces strong electron-withdrawing effects, enhancing reactivity in agrochemical synthesis .
Biological and Industrial Applications: Agrochemical Intermediates: The target compound and its nitro-substituted analog (2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide) are precursors for pesticides, leveraging the oxazole’s stability and derivatizability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
